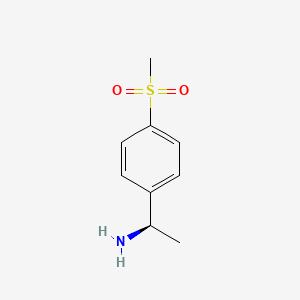

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Overview

Description

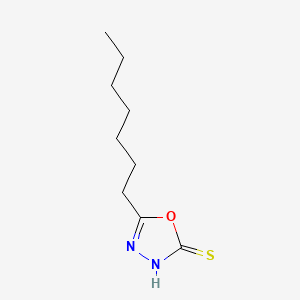

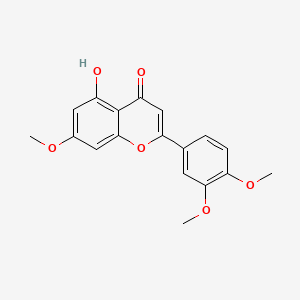

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, commonly known as R-MPPE, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. It belongs to the class of phenethylamines and is structurally similar to amphetamines. R-MPPE is a chiral compound, meaning it exists in two mirror-image forms, and only one of them (the R-enantiomer) has been found to have biological activity.

Scientific Research Applications

In terms of the Friedel–Crafts reactions, they have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety. This reaction has frequently been used as a key step in the total synthesis of natural products and targeted complex bioactive molecules .

-

Organic Synthesis : 4-(Methylsulfonyl)phenylacetic acid, a compound related to the one you mentioned, is an important raw material and intermediate used in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.

-

Pharmaceuticals : The same compound is also used in the pharmaceutical industry . It could be used in the synthesis of new drugs or as a part of the manufacturing process for existing medications.

-

Agrochemicals : 4-(Methylsulfonyl)phenylacetic acid is used in the agrochemical industry . This could involve the production of pesticides, herbicides, or other chemicals used in agriculture.

-

Dyestuff Fields : This compound is used in dyestuff fields , which could involve the production of dyes for textiles, food products, or other applications.

-

Chiral α-Tertiary Amines Synthesis : Chiral α-tertiary amines are significant in medicinal chemistry and drug development . They are attractive structural motifs for natural products, bioactive molecules, and pharmaceuticals and are preclinical candidates . Their syntheses have been the focus of intensive research .

-

Transition-Metal Catalysis : The synthesis of chiral α-tertiary amines via transition-metal catalysis has seen progress in the last decade . This area of research involves the use of transition metals to catalyze chemical reactions, and it’s a key area of study in the field of organic chemistry .

In terms of the Friedel–Crafts reactions, they have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety. This reaction has frequently been used as a key step in the total synthesis of natural products and targeted complex bioactive molecules .

properties

IUPAC Name |

(1R)-1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426125 | |

| Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

CAS RN |

1038393-47-3 | |

| Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)